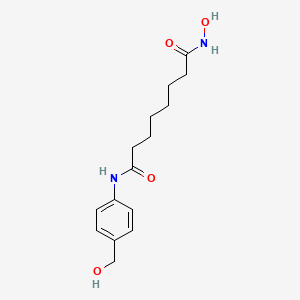

Saha-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide |

InChI |

InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20) |

InChI Key |

ASNHHXCJSXFUNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Core of Epigenetic Modulation: A Technical Guide to SAHA-OH as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on Suberanilohydroxamic acid (SAHA), also known as Vorinostat, and its derivative SAHA-OH, potent inhibitors of histone deacetylases (HDACs). It delves into their mechanism of action, impact on cellular signaling, and provides structured data and detailed experimental protocols for researchers in the field.

Introduction: Targeting the Epigenome

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription.[1] In various cancers, HDACs are often dysregulated, contributing to tumor growth and proliferation.[1][2]

Suberanilohydroxamic acid (SAHA), commercially known as Vorinostat, is a pan-HDAC inhibitor, meaning it broadly targets both class I and class II HDAC enzymes.[1][3][4] It has received FDA approval for the treatment of cutaneous T-cell lymphoma.[3][5] this compound, a related compound, has been identified as a more selective inhibitor, particularly for HDAC6.[6] This guide will focus on the core mechanisms and experimental considerations of these influential molecules.

Mechanism of Action

The primary mechanism of action for SAHA and its analogs involves the direct inhibition of HDAC enzymes. The hydroxamic acid group in the SAHA molecule chelates the zinc ion (Zn²⁺) located in the catalytic active site of the HDAC enzyme. This binding event physically blocks the substrate from accessing the active site, thereby preventing the removal of acetyl groups.

The consequences of this inhibition are twofold:

-

Histone Hyperacetylation : Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed, open chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting the expression of previously silenced genes, such as tumor suppressor genes.[5][7]

-

Non-Histone Protein Acetylation : HDACs also target a multitude of non-histone proteins, including transcription factors and proteins involved in cell cycle regulation, DNA damage repair, and cell migration.[3][4] Inhibition by SAHA leads to the hyperacetylation of these proteins, altering their function and contributing to the inhibitor's anti-cancer effects.[3][5]

Quantitative Data: Inhibitory Profile

The inhibitory potency of SAHA and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: IC50 Values of SAHA and Analogs against HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Reference(s) |

| SAHA | 33 ± 1 | 96 ± 10 | 20 ± 1 | 33 ± 3 | 540 ± 10 | Pan-inhibitor | [8] |

| SAHA | 96 ± 16 (µM) | - | 146 ± 12 (µM) | 74 ± 9 (µM) | - | Pan-inhibitor | [9] |

| This compound | - | - | - | 23 | - | Selective for HDAC6 | [6] |

| C5-benzyl SAHA | - | - | - | 270 | 380 | Dual HDAC6/8 selective | [8] |

Note: IC50 values can vary between studies due to different assay conditions.

Table 2: Effect of SAHA on Cancer Cell Viability

| Cell Line | Cancer Type | SAHA Concentration | Time (hours) | Effect | Reference(s) |

| LNCaP | Prostate Cancer | 2.5 µM | - | Complete growth suppression | [10] |

| T24 | Bladder Carcinoma | 7.5 µM | 24 | 20-fold induction of TBP-2 mRNA | [10] |

| RK33, RK45 | Larynx Cancer | 0.5 - 5 µM | 24 | Dose-dependent apoptosis | [11] |

| HL-60 | Acute Myeloid Leukemia | 2 µM | 12 - 48 | G0/G1 cell cycle arrest, apoptosis | [12] |

| DU145 | Prostate Cancer | 0 - 32 µM | 24 / 48 | Dose-dependent inhibition of proliferation | [13] |

| PC-3 | Prostate Cancer | 0 - 15 µM | 24 / 48 | Dose-dependent inhibition of proliferation | [13] |

| RMS cell lines | Rhabdomyosarcoma | 1 µM | 48 | Decreased BrdU incorporation | [5] |

Impact on Cellular Signaling Pathways

SAHA's influence extends beyond simple histone modification, impacting numerous signaling cascades critical for cell survival, proliferation, and death.

-

Cell Cycle Control : SAHA treatment leads to cell cycle arrest, often in the G1 phase.[12] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1 and the downregulation of proliferation-promoting proteins such as Cyclin D1.[5][11][14]

-

Apoptosis Induction : SAHA is a potent inducer of apoptosis in various cancer cell lines.[11][12] This can be triggered through the activation of DNA damage responses and the intrinsic apoptotic pathway, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][12]

-

TGF-β Signaling : In the context of fibrosis, SAHA has been shown to inhibit the non-canonical (non-Smad) TGF-β signaling pathway. It suppresses the TGF-β2-induced phosphorylation of Akt and ERK while inducing the expression of PTEN, an upstream negative regulator of the PI3K/Akt pathway.[15]

-

MAPK/ERK Pathway : SAHA can induce apoptosis by inactivating the p44/42 MAPK (ERK) signaling pathway. It achieves this by downregulating the phosphorylation of Raf and its downstream target, ERK.[12]

-

Redox Homeostasis : SAHA modulates cellular redox balance by upregulating Thioredoxin-binding protein-2 (TBP-2), which in turn leads to a decrease in the levels of Thioredoxin (TRX).[10] This can increase reactive oxygen species, contributing to growth arrest.[10]

-

Metabolic Reprogramming : In models of sepsis, SAHA has been shown to suppress glycolysis by increasing the acetylation and inhibiting the activity of lactate dehydrogenase (LDHA), a key glycolytic enzyme.[2]

Key Experimental Protocols

This section provides standardized methodologies for assays commonly used to characterize the activity of this compound.

HDAC Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits that measure the fluorescence generated from a deacetylated substrate.

-

Reagent Preparation : Prepare Assay Buffer, Fluorometric HDAC Substrate, and Lysine Developer solution according to the manufacturer's instructions.[16] Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of test concentrations.

-

Reaction Setup : In a 96-well black plate, add the following to each well:

-

Initiate Reaction : Add the Fluorometric Substrate to each well to start the reaction.

-

Incubation : Incubate the plate at 37°C for 30-60 minutes.[16][17]

-

Stop and Develop : Add the Lysine Developer to each well to stop the deacetylation reaction and initiate fluorescence development.[16]

-

Second Incubation : Incubate at 37°C for an additional 15-30 minutes.[16]

-

Measurement : Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).[16]

-

Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][18]

-

Cell Seeding : Plate cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[18]

-

Treatment : Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[13]

-

Add Reagent :

-

Solubilization (MTT only) : For the MTT assay, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13] Shake the plate for 15 minutes.[19] The MTS formazan product is water-soluble and does not require this step.[19]

-

Measurement : Read the absorbance on a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blotting for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation levels.

-

Histone Extraction : Treat cells with this compound for the desired time. Harvest cells and isolate histone proteins using an acid extraction method or a commercial kit.[21][22] Determine protein concentration using a BCA assay.

-

Gel Electrophoresis : Separate 0.5-15 µg of histone extract on a 10% Bis-Tris or similar polyacrylamide gel.[21][22] Due to their small size, histones run quickly.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][23] A wet transfer at 30V overnight or a semi-dry transfer for 30-90 minutes is recommended for small proteins like histones.[21][23]

-

Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) diluted in blocking buffer.[24] A parallel blot should be run with an antibody against a total histone (e.g., anti-Histone H3) to serve as a loading control.[22]

-

Washing : Wash the membrane three times for 5-10 minutes each in TBST.[22]

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection : Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone band.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the specific genomic loci where histone acetylation is altered by this compound treatment.

-

Cross-linking : Treat cells with this compound. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[25][26]

-

Cell Lysis and Chromatin Shearing : Harvest and lyse the cells. Shear the chromatin into fragments of 150-900 bp using sonication or enzymatic digestion (Micrococcal Nuclease).[25][27]

-

Immunoprecipitation :

-

Pre-clear the chromatin lysate with Protein A/G agarose beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9). A no-antibody or IgG control is essential.[28]

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.[28]

-

-

Washing : Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[25]

-

Elution and Reverse Cross-linking : Elute the complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration.[26][28]

-

DNA Purification : Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.[26][27]

-

Analysis : Analyze the purified DNA using quantitative PCR (qPCR) with primers designed for specific gene promoters of interest to quantify the enrichment of acetylated histones at those sites.

References

- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis [mdpi.com]

- 3. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suberoylanilide hydroxamic acid (SAHA) inhibits transforming growth factor-beta 2-induced increases in aqueous humor outflow resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Histone western blot protocol | Abcam [abcam.com]

- 22. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modification of Histones by Sugar β-N-Acetylglucosamine (GlcNAc) Occurs on Multiple Residues, Including Histone H3 Serine 10, and Is Cell Cycle-regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 26. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]

- 27. protocols.io [protocols.io]

- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Biological Functions of Saha-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor. Its hydroxylamic acid derivative, Saha-OH, has garnered significant attention in the scientific community for its selective biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its mechanism of action, impact on critical signaling pathways, and its effects on cellular processes. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further research and drug development efforts.

Core Mechanism of Action: Selective HDAC Inhibition

This compound functions primarily as a selective inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting a 10- to 47-fold greater selectivity for HDAC6 compared to other class I and II HDACs such as HDAC1, 2, 3, and 8.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. The inhibition of HDACs by this compound leads to the hyperacetylation of their protein substrates.

The mechanism of inhibition involves the hydroxamic acid moiety of this compound chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and modulates various cellular functions.[2]

Key Biological Functions and Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream events, influencing key signaling pathways involved in cell survival, proliferation, and death.

Induction of Autophagy

This compound is a known inducer of autophagy, a cellular process of self-degradation of damaged organelles and proteins.[3][4] This is primarily achieved through the downregulation of the AKT-mTOR signaling pathway, a major suppressor of autophagy.[3] By inhibiting this pathway, this compound allows for the activation of the ULK1 complex, a critical initiator of autophagosome formation.[4][5]

Induction of Apoptosis

In addition to autophagy, this compound can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[6] The apoptotic effects of this compound are multifaceted and can involve both intrinsic and extrinsic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, this compound has been shown to induce the expression of cell cycle inhibitors like p21Cip1 and p27Kip1.[6]

Quantitative Data Summary

The inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cancer cell lines are summarized below.

Table 1: IC50 Values of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | ~10 |

| HDAC3 | ~20 |

| HDAC6 | 23 |

| Data sourced from multiple studies.[1] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LX2 | Hepatic Stellate Cells | 2.5 |

| H292 | Lung Carcinoma | 5 (48h) |

| RK33 | Larynx Cancer | >5 |

| RK45 | Larynx Cancer | ~3 |

| Data sourced from multiple studies.[7][8] |

Detailed Experimental Protocols

HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on HDAC enzymes.

Materials:

-

HDAC enzyme (e.g., recombinant human HDAC6)

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[9]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11][12]

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at approximately 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol details the detection of changes in histone acetylation in response to this compound treatment via Western blotting.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells using lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended.[13]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.[15]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.[8]

Conclusion

This compound is a selective HDAC6 inhibitor with a range of biological functions that make it a compound of significant interest for therapeutic development. Its ability to induce both autophagy and apoptosis through the modulation of key signaling pathways highlights its potential as an anti-cancer and anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic applications of this compound and to accelerate the translation of this promising molecule from the laboratory to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism leading to SAHA-induced autophagy in tumor cells: evidence for a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone western blot protocol | Abcam [abcam.com]

In Vitro Efficacy of Suberoylanilide Hydroxamic Acid (SAHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, reversible pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of compounds and was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] In vitro, SAHA has demonstrated a broad spectrum of antitumor activities, including the induction of cell cycle arrest, differentiation, and apoptosis in a wide variety of cancer cell lines.[3][4][5][6][7][8] This technical guide provides an in-depth overview of the in vitro studies of SAHA, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Core Mechanism of Action

SAHA exerts its primary effect by inhibiting class I and II histone deacetylases.[9] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[6] By binding to the zinc ion within the catalytic site of HDACs, SAHA blocks this deacetylase activity.[9][10] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[4][9][11] The altered expression of a small percentage of genes (<2%) is a key driver of the biological effects of SAHA, such as cell cycle arrest and apoptosis.[4][7]

Caption: Mechanism of SAHA as an HDAC inhibitor.

In Vitro Effects on Cancer Cells

Inhibition of Cell Proliferation

SAHA consistently demonstrates dose- and time-dependent inhibition of cell proliferation across a multitude of cancer cell lines. This anti-proliferative effect has been documented in hematological malignancies and solid tumors, including but not limited to, prostate, lung, breast, colon, pancreatic, and thyroid cancers.[1][5][8][12] The concentration required to achieve 50% inhibition of cell viability (IC50) varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of SAHA in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference(s) |

| NCI-H460 | Large-Cell Lung Carcinoma | 24 | 43.23 | [1] |

| 48 | 4.07 | [1] | ||

| 72 | 1.21 | [1] | ||

| DU145 | Prostate Cancer | 48 | ~4.0 | [12] |

| PC-3 | Prostate Cancer | 48 | ~5.0 | [12] |

| LNCaP | Prostate Cancer | 120 | 2.5 - 7.5 | [5][8] |

| TSU-Pr1 | Prostate Cancer | 120 | 2.5 - 7.5 | [5][8] |

| RK33 | Larynx Cancer | 72 | ~1.13 | [2] |

| RK45 | Larynx Cancer | 72 | ~0.91 | [2] |

| 320 HSR | Colon Cancer | 72 | 5.0 | [13] |

| ARO | Anaplastic Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |

| FRO | Anaplastic Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |

| BHP 7-13 | Papillary Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |

Induction of Cell Cycle Arrest

A primary mechanism behind SAHA's anti-proliferative activity is the induction of cell cycle arrest. The specific phase of arrest can vary between cell types. For instance, SAHA induces G1 arrest in some pancreatic and breast cancer cell lines, while it causes G2/M arrest in prostate and large-cell lung cancer cells.[1][12][15][16] This cell cycle blockade is often mediated by the upregulation of cyclin-dependent kinase inhibitors, most notably p21, and the downregulation of cyclins such as Cyclin A2 and Cyclin B.[2][12][16]

Table 2: Effect of SAHA on Cell Cycle Distribution

| Cell Line | Cancer Type | SAHA Conc. (µM) | Exposure Time (h) | Observed Effect | Key Proteins Modulated | Reference(s) |

| DU145 | Prostate Cancer | 1, 3, 9 | 48 | Dose-dependent G2/M arrest | Cyclin A2↓, Cyclin B↓ | [12] |

| PC-3 | Prostate Cancer | 0.5, 2, 8 | 48 | Dose-dependent G2/M arrest | Cyclin A2↓, Cyclin B↓ | [12] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Accumulation in G1 then G2/M | Not Specified | [15] |

| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | G1 arrest | p21↑ | [16] |

| COLO-357 | Pancreatic Cancer | Not Specified | Not Specified | G1 arrest | p21↑ | [16] |

| NCI-H460 | Large-Cell Lung Carcinoma | 2.5, 5 | 24 | Dose-dependent G2/M arrest | Not Specified | [1] |

| HL-60 | Acute Myeloid Leukemia | 2 | 12-48 | G0/G1 arrest | Not Specified | [17] |

| HepG2.2.15 | Hepatocellular Carcinoma | 2.5, 5 | 24 | Increase in G0/G1, Decrease in S phase | Not Specified | [18] |

Induction of Apoptosis

SAHA is a potent inducer of apoptosis in a wide range of cancer cells.[1][3][11][12][13] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as survivin and Bcl-xL, activation of caspases (e.g., caspase-3), and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[11][13][17] In some cellular contexts, such as in chondrosarcoma cells, SAHA can also induce autophagy-associated cell death.[3]

Table 3: Pro-Apoptotic Effects of SAHA

| Cell Line | Cancer Type | SAHA Conc. (µM) | Exposure Time (h) | Apoptosis (%) / Observation | Reference(s) |

| NCI-H460 | Large-Cell Lung Carcinoma | 2.5, 5, 10 | 12 | 14.6% to 27.3% | [1] |

| DU145 | Prostate Cancer | 1, 3, 9 | 48 | Dose-dependent increase in apoptosis | [12] |

| PC-3 | Prostate Cancer | 0.5, 2, 8 | 48 | Dose-dependent increase in apoptosis | [12] |

| Hut78 | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 48 | 5% to 54% | [11] |

| HH | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 48 | 8% to 81% | [11] |

| 320 HSR | Colon Cancer | Various | 48 | Significant induction of apoptosis and sub-G1 arrest | [13] |

| HepG2.2.15 | Hepatocellular Carcinoma | 5 | 24 | Early apoptosis increased from 3.25% to 21.02% | [18] |

Modulation of Key Signaling Pathways

SAHA's influence extends to several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Akt/FOXO3a Pathway

In prostate cancer cells, SAHA has been shown to inhibit the activation of Akt, a key pro-survival kinase.[12] This inhibition leads to the activation of the downstream transcription factor FOXO3a.[12] Active FOXO3a translocates to the nucleus and promotes the expression of genes involved in apoptosis and cell cycle arrest.[12]

Caption: SAHA-mediated inhibition of the Akt/FOXO3a pathway.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the Raf/MEK/ERK cascade, is another crucial pro-survival pathway often dysregulated in cancer. Studies in acute myeloid leukemia and large-cell lung carcinoma cells have demonstrated that SAHA can downregulate the phosphorylation of Raf and its downstream target ERK, leading to the inactivation of this pathway and contributing to apoptosis.[1][17]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 10. Vorinostat (SAHA) and Breast Cancer: An Overview [mdpi.com]

- 11. Selective induction of apoptosis by histone deacetylase inhibitor SAHA in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suberoylanilide hydroxamic acid induces apoptosis and sub-G1 arrest of 320 HSR colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces growth inhibition and enhances gemcitabine-induced cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of SAHA on proliferation and apoptosis of hepatocellular carcinoma cells and hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Suberoylanilide Hydroxamic Acid (SAHA) on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology for its ability to modulate gene expression and induce anti-tumor effects. A primary mechanism through which SAHA exerts its therapeutic potential is by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This technical guide provides an in-depth analysis of the effects of SAHA on cell cycle progression. It summarizes key quantitative data, details experimental protocols for assessing these effects, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases. The activity of these complexes is in turn controlled by CDK inhibitors (CKIs) such as the p21 (WAF1/CIP1) and p27 (KIP1) proteins.[1]

SAHA is a pan-HDAC inhibitor that increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[1][2] One of the critical consequences of SAHA treatment in cancer cells is the transcriptional upregulation of genes that negatively regulate cell cycle progression.[3][4] This guide will explore the molecular mechanisms and quantifiable effects of SAHA on the cell cycle machinery.

Quantitative Effects of SAHA on Cell Cycle Distribution

SAHA treatment leads to a significant redistribution of cells within the different phases of the cell cycle, with a predominant arrest in the G1 or G2/M phases, depending on the cancer cell type and experimental conditions. The following tables summarize the quantitative data from various studies on the effects of SAHA on cell cycle distribution in different cancer cell lines.

Table 1: Effect of SAHA on Cell Cycle Distribution in Various Cancer Cell Lines

| Cell Line | Cancer Type | SAHA Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HepG2.2.15 | Hepatocellular Carcinoma | 0 | 24 | 50.3 | 34.9 | 14.8 | [5] |

| 2.5 | 24 | 69.9 | 22.3 | 7.8 | [5] | ||

| 5 | 24 | 65.3 | 20.6 | 14.1 | [5] | ||

| KG-1 | Acute Myeloid Leukemia | 0 | 24 | 55.2 | 30.1 | 14.7 | [6] |

| 1 | 24 | 68.4 | 20.5 | 11.1 | [6] | ||

| 2 | 24 | 75.1 | 15.3 | 9.6 | [6] | ||

| 4 | 24 | 80.3 | 10.2 | 9.5 | [6] | ||

| 6 | 24 | 82.1 | 8.9 | 9.0 | [6] | ||

| DU145 | Prostate Cancer | 0 | 48 | ~60 | ~25 | ~15 | [7] |

| 5 | 48 | ~60 | ~10 | ~30 | [7] | ||

| PC-3 | Prostate Cancer | 0 | 48 | ~55 | ~30 | ~15 | [7] |

| 5 | 48 | ~55 | ~15 | ~30 | [7] | ||

| NCI-H460 | Lung Cancer | 0 | 24 | ~45 | ~35 | ~20 | [8] |

| 5 | 24 | ~40 | ~20 | ~40 | [8] | ||

| Calu-6 | Lung Cancer | 0 | 24 | ~50 | ~30 | ~20 | [8] |

| 5 | 24 | ~45 | ~15 | ~40 | [8] |

Note: Values are approximated from published graphs where exact percentages were not provided in tables.

Impact of SAHA on Key Cell Cycle Regulatory Proteins

SAHA-induced cell cycle arrest is mediated by the modulation of key regulatory proteins. The most consistently observed effects are the upregulation of the CDK inhibitors p21 and p27, and the downregulation of pro-proliferative proteins like Cyclin D1.

Table 2: Fold Change in Expression of Cell Cycle Regulatory Proteins Following SAHA Treatment

| Cell Line | Cancer Type | SAHA Concentration (µM) | Treatment Time (h) | Protein | Fold Change vs. Control | Reference |

| T24 | Bladder Carcinoma | 7.5 | 6 | p21 | ~3 | [4] |

| 7.5 | 15 | p21 | ~9 | [4] | ||

| 7.5 | 24 | p21 | ~6 | [4] | ||

| MCF-7 | Breast Cancer | 7.5 | 24 | p27 | ~3 | [1] |

| LNCaP | Prostate Cancer | 7.5 | 24 | p21 | ~1.3 | [1] |

| 7.5 | 24 | p27 | ~3 | [1] | ||

| RMS Cell Lines (various) | Rhabdomyosarcoma | 1 | 48 | p21 | Increased | [9] |

| 1 | 48 | p27 | Increased (in 3 of 5 lines) | [9] | ||

| 1 | 48 | Cyclin D1 | Decreased (in 3 of 5 lines) | [9] |

Note: Fold changes are as reported in the respective studies, some of which are qualitative ("Increased", "Decreased") rather than quantitative.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol outlines the steps for analyzing the DNA content of a cell population to determine their distribution in the different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly.

-

Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection and quantification of specific cell cycle regulatory proteins from cell lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After SAHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways Modulated by SAHA

SAHA-induced cell cycle arrest is a consequence of its ability to alter the expression of critical cell cycle regulatory genes. The primary mechanism involves the inhibition of HDACs, leading to histone hyperacetylation and a more accessible chromatin state at the promoter regions of specific genes.

Upregulation of p21 and p27

SAHA treatment consistently leads to the transcriptional upregulation of the CDK inhibitors p21 and p27.[1][3][4] Increased acetylation of histones H3 and H4 at the p21 promoter has been shown to be a direct consequence of SAHA treatment, leading to increased p21 mRNA and protein expression.[4] The induction of p21 and p27 is often independent of p53 status, which is a significant advantage for treating cancers with mutated or non-functional p53.[1] These CKIs then bind to and inhibit the activity of Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes, thereby preventing the G1/S transition.

Downregulation of Cyclin D1

In several cancer cell types, SAHA has been shown to decrease the expression of Cyclin D1.[10] This can occur through multiple mechanisms, including transcriptional repression and decreased mRNA stability.[3][10] The reduction in Cyclin D1 levels further contributes to the inhibition of CDK4/6 activity and G1 arrest.

Involvement of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a key signaling cascade that promotes cell proliferation. Some studies suggest that SAHA can modulate this pathway. For instance, in some contexts, sustained activation of the ERK pathway can lead to the induction of p21 and subsequent cell cycle arrest.[11] Conversely, other studies have shown that SAHA can inactivate the Raf/ERK pathway, contributing to its anti-proliferative effects.[5] The precise role of the MAPK/ERK pathway in SAHA-induced cell cycle arrest may be cell-type specific and warrants further investigation.

Conclusion

Suberoylanilide hydroxamic acid (SAHA) is a powerful modulator of cell cycle progression in cancer cells. Through its primary action as an HDAC inhibitor, SAHA alters the epigenetic landscape, leading to the upregulation of key cell cycle inhibitors like p21 and p27, and the downregulation of pro-proliferative factors such as Cyclin D1. These molecular changes culminate in cell cycle arrest, predominantly in the G1 or G2/M phase, thereby inhibiting tumor growth. The detailed protocols and summarized data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and harness the therapeutic potential of SAHA and other HDAC inhibitors in cancer treatment. The elucidation of the complex signaling networks, including the MAPK/ERK pathway, will continue to be a critical area of research for optimizing the clinical application of these agents.

References

- 1. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of SAHA on proliferation and apoptosis of hepatocellular carcinoma cells and hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle arrest mediated by the MEK/mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Chromatin Remodeling: An In-depth Technical Guide to Saha-OH (Vorinostat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suberanilohydroxamic acid (Saha-OH), commercially known as Vorinostat. As a potent histone deacetylase (HDAC) inhibitor, Vorinostat has emerged as a pivotal molecule in epigenetic research and cancer therapeutics. This document delves into its mechanism of action, impact on chromatin remodeling pathways, and provides detailed experimental protocols for its study.

Introduction: The Epigenetic Frontier and HDAC Inhibition

The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of many diseases, including cancer. Chromatin, the complex of DNA and proteins within the nucleus, is the primary substrate for this regulation. The accessibility of DNA for transcription is largely controlled by the post-translational modification of histone proteins. One of the key modifications is the acetylation of lysine residues on histone tails, a process dynamically balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

In many cancers, an imbalance in this equilibrium, often characterized by the overexpression or aberrant recruitment of HDACs, leads to histone hypoacetylation. This results in a condensed chromatin structure, repressing the transcription of critical genes such as tumor suppressors.[1] HDAC inhibitors, like Vorinostat, represent a therapeutic strategy to reverse this aberrant epigenetic state.

This compound (Vorinostat): Mechanism of Action

Vorinostat is a potent, orally active, pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[2] Its mechanism of action centers on its hydroxamic acid group, which chelates the zinc ion essential for the catalytic activity of these HDACs.[3] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, which in turn relaxes the chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1]

The biological effects of Vorinostat extend beyond histone proteins. It also induces the acetylation of various non-histone proteins, including transcription factors like p53, which can further modulate gene expression and cellular pathways.[4][5]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of Vorinostat has been quantified across various HDAC isoforms and cancer cell lines. The following tables summarize key IC50 values, providing a comparative view of its potency.

Table 1: this compound (Vorinostat) IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 10 | [6] |

| HDAC3 | 20 | [6] |

| Class I & II | ~10 (cell-free) | [7] |

| HDAC6 | - | - |

| HDAC8 | - | - |

Table 2: this compound (Vorinostat) IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [6] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [6] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [6] |

| MCF-7 | Breast Cancer | 0.75 | [6] |

| SW-982 | Synovial Sarcoma | 8.6 | [8] |

| SW-1353 | Chondrosarcoma | 2.0 | [8] |

| HCT116 | Colon Cancer | 0.67 | [5] |

Chromatin Remodeling and Downstream Signaling Pathways

The inhibition of HDACs by Vorinostat triggers a cascade of molecular events that ultimately lead to anti-tumor effects. These can be broadly categorized into the reactivation of silenced genes and the induction of apoptosis.

Gene Expression Reprogramming

By inducing histone hyperacetylation, Vorinostat alters the expression of a subset of genes, estimated to be around 2-5% of all expressed genes.[9] A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), the upregulation of which leads to cell cycle arrest at the G1 and G2/M phases.[10][11]

Induction of Apoptosis

Vorinostat can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins.[2] This shift in the Bcl-2 family balance can lead to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[12] Furthermore, Vorinostat can induce the cleavage of Bid, a pro-apoptotic BH3-only protein, in a caspase-independent manner, further amplifying the apoptotic signal.[10] In some cellular contexts, Vorinostat's pro-apoptotic effects are independent of p53.[9]

Caption: Mechanism of Action of this compound (Vorinostat).

Caption: Intrinsic Apoptotic Pathway Induced by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Vorinostat.

In Vitro HDAC Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for the colorimetric measurement of HDAC activity.

Materials:

-

HDAC Substrate [e.g., Boc-Lys(Ac)-pNA]

-

10X HDAC Assay Buffer

-

Lysine Developer

-

HDAC Inhibitor (e.g., Trichostatin A for control)

-

HeLa Nuclear Extract (or other HDAC source)

-

Deacetylated Standard [e.g., Boc-Lys-pNA]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Assay Buffer Preparation: Dilute the 10X HDAC Assay Buffer to 1X with ddH2O.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Test Sample (e.g., nuclear extract): variable volume

-

Vorinostat (at desired concentrations) or control inhibitor

-

1X HDAC Assay Buffer to a final volume of 85 µL

-

For positive control, add 85 µL of 1X HDAC Assay Buffer.

-

For negative control, add 83 µL of 1X HDAC Assay Buffer and 2 µL of control inhibitor.

-

-

Substrate Addition: Add 10 µL of HDAC Substrate to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Developing: Add 5 µL of Lysine Developer to each well and incubate at 37°C for 15 minutes.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each Vorinostat concentration compared to the positive control.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol outlines the steps for performing ChIP to assess the levels of acetylated histones H3 and H4 at specific gene promoters.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

ChIP Dilution Buffer

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Antibodies against acetyl-Histone H3 and acetyl-Histone H4

-

Protein A/G magnetic beads

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to isolate nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column.

-

qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of interest (e.g., p21). Analyze the enrichment relative to the input control.

Western Blot for Histone Acetylation

This protocol describes the detection of global changes in acetylated histone H3 and H4 levels.

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3/H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse Vorinostat-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them on a 15% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes like p21 and Bcl-2.

Materials:

-

TRIzol or other RNA extraction reagent

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (e.g., for p21, Bcl-2, and a housekeeping gene like GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from Vorinostat-treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.

-

qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.

-

Data Analysis: Determine the Ct values for each reaction and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Caption: A typical experimental workflow for studying this compound.

Clinical Applications and Pharmacodynamics

Vorinostat is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) in patients with progressive, persistent, or recurrent disease.[13] Clinical trials have demonstrated its efficacy in this indication.

Table 3: Summary of Key Clinical Trial Results for Vorinostat in CTCL

| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (%) | Reference |

| Phase II | 74 | 400 mg once daily | 29.7 | - |

| Phase IIb | 61 | 400 mg once daily | 24 | - |

Pharmacodynamic studies in clinical trials have shown that oral administration of Vorinostat leads to the accumulation of acetylated histones in peripheral blood mononuclear cells (PBMCs) and in tumor tissue, confirming target engagement in patients.[14]

Conclusion

This compound (Vorinostat) is a powerful tool for both basic research into chromatin biology and as a therapeutic agent in oncology. Its well-defined mechanism of action, involving the inhibition of HDACs and the subsequent reprogramming of gene expression and induction of apoptosis, provides a solid foundation for its continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of Vorinostat and other HDAC inhibitors in health and disease. As our understanding of the epigenetic landscape of cancer deepens, the therapeutic potential of agents like Vorinostat is likely to expand, offering new hope for patients with a variety of malignancies.

References

- 1. cytochrome-c-fragment.com [cytochrome-c-fragment.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 6. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Pharmaceutical Insights: Vorinostat's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 14. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on Saha-OH Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preliminary research on the toxicity of Saha-OH. Comprehensive preclinical toxicology data for this compound is limited in the public domain. The information presented herein is intended for research and informational purposes only and should not be considered a complete toxicological profile.

Introduction

This compound is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme. Unlike pan-HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), which target multiple HDAC isoforms, the selectivity of this compound for HDAC6 suggests the potential for a more targeted therapeutic effect with a possibly improved safety profile. This guide provides a preliminary overview of the available toxicological data for this compound, supplemented with information on the broader class of selective HDAC6 inhibitors to provide context for potential toxicological considerations.

In Vitro Toxicity and Activity

Limited in vitro data is available for this compound, primarily focusing on its inhibitory activity and effects on specific cell types.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Line/System | Reference |

| HDAC6 IC50 | 23 nM | Enzyme Assay | [1] |

| HDAC1 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |

| HDAC2 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |

| HDAC3 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |

| HDAC8 IC50 | >47-fold higher than HDAC6 | Enzyme Assay | [1] |

| Effect on Macrophages | Attenuates apoptosis | Bone Marrow-Derived Macrophages (BMMØs) | [1] |

| Effect on B cells | Attenuates cell death | B cells | [1] |

Experimental Protocol: In Vitro HDAC Inhibition Assay (General Methodology)

A typical in vitro HDAC inhibition assay involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The HDAC enzyme, substrate, and this compound are incubated together to allow for the enzymatic reaction.

-

Signal Detection: A developer is added to stop the reaction and generate a fluorescent signal proportional to the enzyme activity.

-

Data Analysis: The fluorescence is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

In Vivo Toxicity

Table 2: Summary of a Single-Dose In Vivo Study of this compound

| Species | Model | Dose & Route | Observed Effects | Reference |

| Mouse | LPS-induced endotoxemia | 50 mg/kg, intraperitoneal (once) | - Prevents splenic organ damage- Reduces plasma proinflammatory cytokine levels | [1] |

Experimental Protocol: In Vivo Endotoxemia Mouse Model (General Methodology)

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.

-

Treatment: this compound (50 mg/kg) is administered via i.p. injection at a specified time relative to the LPS challenge.

-

Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. At a predetermined endpoint, blood and organs (e.g., spleen) are collected for analysis of inflammatory cytokines and histopathology.

-

Data Analysis: Cytokine levels are measured using techniques like ELISA, and organ damage is assessed through histological examination.

Safety Profile of Selective HDAC6 Inhibitors (Analogues)

Due to the limited public data on this compound, examining the safety profile of other selective HDAC6 inhibitors that have progressed to clinical trials can provide valuable insights into the potential class-related toxicities. Ricolinostat (ACY-1215) is a well-studied selective HDAC6 inhibitor.

Commonly Reported Adverse Events for Selective HDAC6 Inhibitors (from clinical trials of analogues):

-

Gastrointestinal: Diarrhea, nausea, vomiting

-

Constitutional: Fatigue, asthenia

-

Hematological: Thrombocytopenia, anemia, neutropenia (generally reported as less severe than with pan-HDAC inhibitors)[2]

It is important to note that these are clinical observations for different, albeit related, compounds and may not be directly extrapolated to the preclinical toxicity profile of this compound.

Signaling Pathways Implicated in Toxicity and Efficacy

The mechanism of action of this compound and other HDAC6 inhibitors involves the modulation of various signaling pathways. While these pathways are often linked to therapeutic efficacy, their dysregulation could also contribute to toxicity.

HDAC6 has several non-histone substrates, and its inhibition primarily affects cytoplasmic proteins. Key substrates include α-tubulin and the chaperone protein Hsp90.

Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin and Hsp90. Acetylation of α-tubulin affects microtubule dynamics, which can impact cell motility and intracellular transport. Hyperacetylation of Hsp90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are involved in cancer cell survival, thereby promoting apoptosis.

Gaps in Knowledge and Future Directions

The current publicly available data on this compound toxicity is insufficient for a comprehensive risk assessment. To advance the development of this compound, the following preclinical studies are essential:

-

Acute and Repeated-Dose Toxicity Studies: To determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL). These studies should be conducted in at least one rodent and one non-rodent species.

-

Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to evaluate the potential of this compound to induce mutations or chromosomal damage.

-

Carcinogenicity Studies: Long-term studies in animals to assess the carcinogenic potential of this compound, if warranted by the results of genotoxicity studies and the intended clinical use.

-

Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship to toxicological findings.

Conclusion

This compound is a selective HDAC6 inhibitor with potential therapeutic applications. The currently available data suggests a targeted in vitro activity profile. However, a significant lack of comprehensive preclinical toxicology data prevents a thorough assessment of its safety profile. Further in-depth toxicological investigations are imperative to characterize the potential risks associated with this compound and to guide its future development as a therapeutic agent. Researchers and drug developers should proceed with a clear understanding of these data gaps and the necessity for rigorous preclinical safety evaluation.

References

Methodological & Application

Application Notes and Protocols for Saha-OH Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs) and is a key compound in epigenetic studies and cancer research.[1][2] By inhibiting HDAC activity, SAHA promotes the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression.[1][3] These alterations can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, making SAHA a valuable tool for investigating cancer biology and developing novel therapeutic strategies.[3][4][5] This document provides detailed protocols and application notes for the use of Saha-OH in cell culture experiments.

Mechanism of Action

SAHA primarily targets class I and class II HDACs, leading to an accumulation of acetylated histones.[1][2] This hyperacetylation results in a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells.[1] Key cellular processes affected by SAHA treatment include:

-

Cell Cycle Arrest: SAHA can induce cell cycle arrest at the G1/S or G2/M phase by modulating the expression of cell cycle regulatory proteins such as p21, cyclin D1, cyclin B1, and Cdc2.[3][6][7]

-

Apoptosis: The compound can trigger apoptosis through both intrinsic and extrinsic pathways by altering the expression of Bcl-2 family proteins, caspases, and other apoptosis-related molecules.[1][8]

-

Signaling Pathway Modulation: SAHA has been shown to impact multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK-STAT pathways.[6][8][9]

-

Autophagy: In some cell types, SAHA treatment can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.[7][10]

Quantitative Data Summary

The effective concentration of SAHA can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values and effective concentrations for various cell lines.

| Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Reference(s) |

| LNCaP, PC-3, TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 µM | Not Specified | [5][11] |

| MCF-7 | Breast Cancer | 0.75 µM (IC50) | Not Specified | [11] |

| MCF-7, LNCaP | Breast & Prostate Cancer | 7.5 µM (IC50) | 24 hours | |

| Multiple Myeloma (MM) | Multiple Myeloma | 1 µM | ≥ 8 hours | |

| A431 | Epidermoid Carcinoma | 2 µM | Not Specified | [9] |

| 5-8F | Nasopharyngeal Carcinoma | 6 µM | 24 hours | [12] |

| RK33, RK45 | Larynx Cancer | 0.5 - 5 µM | 24 hours | [13] |

| HepG2.2.15 | Hepatocellular Carcinoma | 2.5 - 5 µmol/L | 24 - 48 hours | [14] |

| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | 1 µM | 48 hours | [15] |

| Ovarian Cancer (2774) | Ovarian Cancer | Not Specified | Not Specified | [16] |

Experimental Protocols

Preparation of SAHA Stock Solution

-

Reconstitution: SAHA is typically supplied as a powder. Dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM.[7]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11] The final DMSO concentration in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]

Cell Viability and Proliferation Assays (MTT Assay)

This protocol provides a general guideline for assessing the effect of SAHA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]

-

SAHA Treatment: The following day, replace the medium with fresh medium containing various concentrations of SAHA (e.g., 0.5, 2.5, 5.0, 7.5, and 10.0 µM).[4] Include a vehicle control (DMSO) group.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This protocol outlines the steps for analyzing changes in protein expression and phosphorylation following SAHA treatment.

-

Cell Lysis: After treating cells with SAHA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-